molecular formula C17H14BClO3 B8207308 (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid

(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid

Cat. No.: B8207308
M. Wt: 312.6 g/mol
InChI Key: NOGLUGGTWZNFEZ-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid is a high-purity naphthalene-based boronic acid derivative offered as a solid, recommended for storage in an inert atmosphere at 2-8°C to ensure stability . This compound is intended for Research Use Only and is not for diagnostic or therapeutic uses. Boronic acids are critically important in modern medicinal chemistry and drug discovery, serving as versatile synthetic intermediates and bioisosteres . Their stability and low toxicity have led to their incorporation into several approved drugs, demystifying earlier concerns about boron-containing compounds . A primary research application of this chemical is its use as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon (C–C) bonds . This reaction is fundamental for constructing complex organic molecules, including potential pharmaceutical candidates. Furthermore, boronic acids can undergo various other transformations, such as chlorodeboronation, to access valuable halogenated intermediates . The structure of this compound, which combines a naphthalene core with benzyloxy and chloro substituents, makes it a valuable intermediate for exploring structure-activity relationships in pharmaceutical research. Researchers can employ this compound to create novel molecules for screening against a range of biological targets, such as enzymes and receptors . Please consult the Safety Data Sheet (SDS) prior to handling. This product is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) or respiratory irritation (H335) .

Properties

IUPAC Name

(5-chloro-6-phenylmethoxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BClO3/c19-17-15-8-7-14(18(20)21)10-13(15)6-9-16(17)22-11-12-4-2-1-3-5-12/h1-10,20-21H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGLUGGTWZNFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=C(C=C2)OCC3=CC=CC=C3)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Bromo-6-benzyloxy-5-chloronaphthalene

  • Benzylation of 6-Hydroxy-5-chloronaphthalen-2-ol :
    Treatment with benzyl bromide and a base (e.g., K₂CO₃) in DMF yields 6-benzyloxy-5-chloronaphthalen-2-ol. Subsequent bromination using PBr₃ or NBS (N-bromosuccinimide) introduces the bromide at position 2.

  • Halogenation Alternatives :
    Directed ortho-bromination via iridium catalysis or electrophilic aromatic substitution may be employed, though steric effects from the benzyloxy group necessitate careful optimization.

Borylation Reaction Conditions

Reaction of 2-bromo-6-benzyloxy-5-chloronaphthalene with B₂pin₂ under Miyaura conditions proceeds as follows:

ComponentSpecification
CatalystPd(dba)₂ (5 mol %)
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol %)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane
Temperature80–100°C, 12–24 h
WorkupHydrolysis with HCl (1 M) to yield boronic acid

This method typically achieves yields of 60–75% for analogous naphthalene boronic acids, though steric hindrance may reduce efficiency. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product.

Iterative Cross-Coupling with MIDA-Boronates

MIDA (N-methyliminodiacetic acid)-protected boronates, noted for their stability and compatibility with iterative coupling, provide a modular pathway.

Synthesis of MIDA-Protected Boronate

  • Suzuki Coupling :
    Reaction of 2-bromo-6-benzyloxy-5-chloronaphthalene with a MIDA boronate (e.g., B(MIDA)-OH) under Pd catalysis forms the protected intermediate.

  • Deprotection :
    Treatment with NaOH (1 M) in THF liberates the boronic acid.

Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol %)

  • Ligand: SPhos (4 mol %)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF/H₂O (4:1)

  • Yield: 70–85% after deprotection.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityKey Challenges
Miyaura Borylation60–75HighExcellentSteric hindrance, ligand cost
Transmetallation40–55ModerateModerateToxicity, purification
MIDA-Protected Coupling70–85HighExcellentAdditional deprotection step

Chemical Reactions Analysis

Types of Reactions: (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction
The primary application of (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis. The advantages of this method include mild reaction conditions, high functional group tolerance, and the ability to create complex biaryl structures, making it essential for synthesizing pharmaceuticals and agrochemicals .

Mechanism Overview
The mechanism involves three main steps:

  • Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
  • Transmetalation : The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination : The biaryl product is formed as the palladium complex undergoes reductive elimination, regenerating the palladium catalyst.

Medicinal Chemistry

Synthesis of Bioactive Compounds
this compound is utilized in synthesizing biologically active compounds. Its ability to form stable carbon-carbon bonds makes it valuable for creating potential therapeutic agents. For instance, derivatives of this compound have been explored as inhibitors of β-lactamases, enzymes that confer antibiotic resistance .

Case Study: Inhibition of Biofilm Formation
Recent studies have indicated that boronic acids can inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. This application highlights the potential of this compound in developing new antibacterial agents .

Material Science

Advanced Materials Production
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for producing advanced materials. Its incorporation into polymers can enhance material properties such as conductivity and mechanical strength, making it suitable for electronic devices and other high-performance applications .

Industrial Applications

Scalable Synthesis Techniques
The industrial production of this compound typically involves optimizing laboratory synthesis methods for scale-up. Continuous flow reactors are often employed to improve yield and purity while ensuring safety during large-scale production .

Summary Table of Applications

Application Area Details
Chemical SynthesisKey reagent in Suzuki-Miyaura coupling for biaryl synthesis
Medicinal ChemistrySynthesis of bioactive compounds; potential β-lactamase inhibitors
Material ScienceUsed in advanced materials for electronics and polymers
Industrial ApplicationsScalable synthesis techniques utilizing continuous flow reactors

Mechanism of Action

The mechanism of action for (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1): A phenyl-based analogue with a benzyloxy group at position 3 .

(2-(Benzyloxy)-4-chlorophenyl)boronic Acid : Features chloro and benzyloxy substituents on a phenyl ring .

3-Fluoro-2-formyl-5-methylphenylboronic Acid : Includes fluoro and methyl groups, highlighting electronic and steric variations .

4-MCPBA (4-Methoxycarbonylphenylboronic Acid) : A boronic acid with a methoxycarbonyl group, used in physiological applications .

Table 1: Structural and Electronic Comparisons
Compound Core Structure Substituents Molecular Weight Key Electronic Effects
Target Compound Naphthalene 5-Cl, 6-BnO, 2-B(OH)₂ ~300 (estimated) Cl (EWG), BnO (EDG via O), B(OH)₂
(3-(Benzyloxy)phenyl)boronic Acid Phenyl 3-BnO, B(OH)₂ 228.05 BnO (EDG via O)
(2-BnO-4-Cl-phenyl)boronic Acid Phenyl 2-BnO, 4-Cl, B(OH)₂ ~262 (estimated) Cl (EWG), BnO (EDG via O)
4-MCPBA Phenyl 4-COOMe, B(OH)₂ ~180 COOMe (EWG)

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.

Acidity (pKa) and Reactivity

Boronic acid pKa is critical for binding affinity and reactivity. The benzyloxy group in the target compound donates electrons via resonance, raising the pKa compared to compounds with stronger EWGs (e.g., 4-MCPBA). However, the chloro substituent counteracts this effect, leading to a pKa closer to physiological pH (~7.4), which is advantageous for biological applications .

  • 4-MCPBA : pKa ~8.5 (suboptimal for physiological binding) .
  • Triazole-substituted boronic acids : pKa ~7.2–7.8, similar to the target compound due to balanced EDG/EWG effects .
  • Fluoro-substituted analogues : Through-space effects stabilize the boronate form, reducing pKa .
Suzuki-Miyaura Cross-Coupling:

The target compound’s boronic acid group enables aryl-aryl bond formation. Its bulky benzyloxy group may introduce steric hindrance, reducing coupling efficiency compared to less hindered analogues like phenylboronic acid. However, the naphthalene system improves stability in reaction conditions .

Medicinal Chemistry:
  • Anticancer Activity : Arylidene heterocycles with boronic acids show variable potency against glioblastoma cells. The target’s chloro and benzyloxy groups may enhance cellular uptake or target binding compared to simpler phenyl derivatives .
  • Enzyme Inhibition : β-Amido boronic acids (e.g., 3d) exhibit binding constants in the µM range. The target’s substituents may optimize interactions with proteases or penicillin-binding proteins (PBPs), as seen in aliphatic vs. aromatic boronic acid inhibitors .

Stability and Derivatization

  • Hydrolytic Stability : Benzyloxy groups improve stability compared to methoxy or hydroxyl analogues, as seen in gas chromatography derivatives .
  • Derivatization Potential: The chloro substituent allows further functionalization (e.g., nucleophilic substitution), a feature absent in non-halogenated analogues .

Biological Activity

(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by recent research findings.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties, particularly against breast cancer cell lines.

Key Findings:

  • In vitro assays showed that this compound has a high cytotoxic effect on the MCF-7 cancer cell line, with an IC50 value of 18.76 ± 0.62 µg/mL, indicating significant potential for therapeutic applications in breast cancer treatment .
  • The compound was found to selectively target cancer cells while exhibiting minimal toxicity to healthy cell lines, suggesting a favorable therapeutic window .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial and fungal strains.

Antimicrobial Efficacy Data:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans100 µg/mL
Aspergillus niger75 µg/mL

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as an antimicrobial agent .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications.

Enzyme Activity Data:

EnzymeIC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate that this compound acts as a potent inhibitor of butyrylcholinesterase and antiurease, which could have implications in treating diseases related to cholinergic dysfunction and urease-related infections .

4. Case Studies

Several case studies have highlighted the efficacy of boronic acids in drug development:

  • Case Study: Boron Compounds in Cancer Therapy
    A study explored the effects of boronic acid derivatives on prostate cancer cells, revealing that specific modifications could enhance selectivity and potency against cancerous tissues while preserving healthy cells' viability .
  • Case Study: Antimicrobial Properties
    Research indicated that boronic acids exhibit significant antimicrobial activity against resistant strains of bacteria, providing an avenue for developing new antibiotics in response to rising resistance levels .

Q & A

Q. What are the common synthetic routes for preparing (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-substituted naphthalene derivatives. Key steps include:

  • Protection/deprotection : Benzyloxy groups are introduced via alkylation of phenolic intermediates using benzyl halides under basic conditions.
  • Borylation : Aryl halides or triflates react with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation in the presence of Pd catalysts .
  • Chlorination : Electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies position the chloro substituent . Challenges include avoiding boroxine formation during purification, which can be mitigated by storing the compound in anhydrous solvents .

Q. What spectroscopic techniques are recommended for characterizing this boronic acid?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (benzyloxy, chloro, boronic acid protons). ¹¹B NMR can verify boronic acid integrity.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) with exact mass matching (e.g., calculated for C₁₇H₁₄BClO₃: 296.0532) .
  • HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>97%) .

Q. What are the key applications of this boronic acid in medicinal chemistry research?

  • Tubulin Polymerization Inhibition : Analogous boronic acid-containing stilbenes show IC₅₀ values of ~20 µM in tubulin assays, suggesting potential as apoptosis inducers .
  • Receptor Targeting : Boronic acids act as saccharide sensors; structural analogs are used in HPLC post-column detection of sugars .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling efficiency of this boronic acid with halogenated aromatic partners?

  • Catalytic System : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in THF/water mixtures with Na₂CO₃ as base .
  • Steric/Electronic Effects : The 5-chloro and 6-benzyloxy groups may reduce reactivity due to steric hindrance. Optimize by:
  • Pre-activating the boronic acid as a trifluoroborate salt.
  • Employing microwave-assisted coupling to reduce reaction time .
    • Substrate Scope : Test coupling with electron-deficient aryl halides (e.g., nitro, trifluoromethyl groups) for higher yields .

Q. How to address contradictions in biological activity data when using this compound in tubulin polymerization assays?

  • Cell Line Variability : Jurkat (leukemia) and B-16 (melanoma) cells show differential sensitivity (IC₅₀: 0.48–2.1 µM). Validate across multiple lines and use COMPARE analysis to assess mechanistic overlap .
  • Concentration-Dependent Effects : Apoptosis induction occurs at >10⁻⁸ M; ensure dose-response curves are generated for accurate IC₅₀ determination .

Q. What strategies mitigate boroxine formation during synthesis and storage?

  • Purification : Avoid silica gel chromatography; use recrystallization (e.g., ethanol/water mixtures) or ion-exchange resins .
  • Storage : Maintain in anhydrous DMSO or THF at –20°C under inert gas to prevent dehydration .

Q. How to design an HPLC protocol for analyzing this boronic acid in complex mixtures?

  • Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water (A) and acetonitrile (B).
  • Gradient : 10% B to 90% B over 20 min, 1 mL/min flow.
  • Detection : UV at 254 nm; post-column derivatization with alizarin red S enhances sensitivity for boronic acids .

Q. What are the implications of substituent positions (benzyloxy and chloro groups) on the reactivity of this boronic acid in cross-coupling reactions?

  • Steric Effects : The 6-benzyloxy group hinders transmetalation; use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects : The 5-chloro group deactivates the aromatic ring, reducing electrophilicity. Coupling partners with electron-withdrawing groups (e.g., triflates) improve reaction rates .

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